1-(2-phenylethyl)-4-(2-pyrrolidinylmethyl)Piperazine

Description

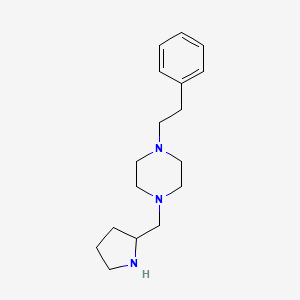

1-(2-Phenylethyl)-4-(2-pyrrolidinylmethyl)Piperazine is a piperazine derivative featuring a 2-phenylethyl group at the N1 position and a 2-pyrrolidinylmethyl group at the N4 position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with neurotransmitter receptors, ion channels, and enzymes.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylethyl)-4-(pyrrolidin-2-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3/c1-2-5-16(6-3-1)8-10-19-11-13-20(14-12-19)15-17-7-4-9-18-17/h1-3,5-6,17-18H,4,7-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDLYWZZHZBONS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN2CCN(CC2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenylethyl)-4-(2-pyrrolidinylmethyl)Piperazine typically involves the reaction of piperazine with 2-phenylethyl bromide and 2-pyrrolidinylmethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-phenylethyl)-4-(2-pyrrolidinylmethyl)Piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and substituted piperazines with various functional groups.

Scientific Research Applications

1-(2-phenylethyl)-4-(2-pyrrolidinylmethyl)Piperazine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs for neurological disorders.

Industry: Utilized in the production of specialty chemicals and as a building block for more complex compounds.

Mechanism of Action

The mechanism of action of 1-(2-phenylethyl)-4-(2-pyrrolidinylmethyl)Piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Piperazines with Phenylethyl Groups

1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine ()

- Structure : N1 = 3-chlorophenyl; N4 = 2-phenylethyl.

- Activity: While specific receptor data are unavailable, halogenated aryl groups are known to enhance affinity for dopamine and serotonin receptors in related compounds .

SA4503 ()

- Structure : N1 = 3,4-dimethoxyphenethyl; N4 = 3-phenylpropyl.

- Key Differences : The dimethoxyphenethyl group enhances electron density and hydrogen-bonding capacity, while the phenylpropyl chain at N4 increases hydrophobicity.

- Activity : A sigma-1 receptor agonist with high potency (clinical Phase III for depression). The target compound’s pyrrolidinylmethyl group may confer distinct selectivity compared to SA4503’s phenylpropyl chain .

Piperazines with Heterocyclic or Bulky Substituents

1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine ()

- Structure : N1 = 2-methoxyphenyl; N4 = phthalimido-butyl.

- Key Differences : The phthalimido-butyl substituent provides a rigid, planar structure with hydrogen-bonding sites.

- Activity : Exhibits exceptional affinity for 5-HT1A receptors (Ki = 0.6 nM), suggesting that bulky N4 groups enhance serotonin receptor interactions. The target compound’s pyrrolidinylmethyl group may offer similar steric effects but with reduced hydrogen-bonding capacity .

GBR-12909 ()

- Structure : N1 = bis(4-fluorophenyl)methoxyethyl; N4 = 3-phenylpropyl.

- Key Differences : The bis(4-fluorophenyl)methoxyethyl group enhances dopamine transporter (DAT) binding via fluorinated aromatic interactions.

- Activity : A potent DAT inhibitor (Ki < 10 nM). The target compound’s pyrrolidinylmethyl group may lack the fluorinated aromaticity critical for DAT affinity .

Piperazines with Modified Pharmacophores

Fluoxetine-Inspired Piperazines ()

- Example: 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(2-methoxyphenyl)-piperazine.

- Key Differences: Incorporates a 4-fluorophenoxy group, mimicking SSRIs like fluoxetine.

- Activity: Selective serotonin reuptake inhibition (SSRI) with improved adverse reaction profiles. The target compound’s lack of a phenoxy group may shift activity away from serotonin transporters .

Structure-Activity Relationship (SAR) and Pharmacological Implications

- N1 Substituents :

- Phthalimido-butyl () or phenylpropyl () groups enhance selectivity for specific receptors (e.g., 5-HT1A or sigma-1).

Comparative Data Table

Biological Activity

1-(2-phenylethyl)-4-(2-pyrrolidinylmethyl)Piperazine, a compound belonging to the piperazine class, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 246.35 g/mol. The compound features a piperazine ring substituted with a phenethyl group and a pyrrolidine moiety, contributing to its unique pharmacological profile.

Interaction with Receptors

This compound is known to interact with various neurotransmitter receptors, particularly serotonin receptors. Research indicates that it acts as an agonist at the 5-HT1A receptor, exhibiting high selectivity with a Ki value of 0.49 nmol/L for this receptor while showing minimal activity at D2 and 5-HT2 receptors (IC50 > 1000 nmol/L and Ki = 240 nmol/L, respectively) . This selective interaction suggests potential therapeutic applications in mood disorders and anxiety.

Modulation of Neurotransmitter Release

The compound may also influence the release of neurotransmitters such as serotonin and noradrenaline. Studies have shown that it can modulate presynaptic release mechanisms, impacting overall neurotransmission and potentially contributing to its psychoactive effects .

Antimicrobial and Anticancer Properties

Research has highlighted the antimicrobial activity of piperazine derivatives, including this compound. For instance, derivatives have demonstrated significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.96 to 7.81 µg/mL . Additionally, some studies indicate moderate antineoplastic activity against cancer cell lines such as HeLa (cervical cancer) and SGC-7901 (gastric cancer) .

Case Studies

- Selective Agonists for 5-HT1A Receptor : A series of benzamide derivatives were synthesized based on the structure of this compound. These compounds exhibited potent agonistic activity for the 5-HT1A receptor, suggesting that modifications to the core structure can enhance receptor selectivity and efficacy .

- Antiviral Activity : Analogues of the compound have been tested for their antiviral properties against chikungunya virus (CHIKV). Some modifications led to improved activity profiles while maintaining lower cytotoxicity levels . This highlights the potential for developing antiviral agents based on piperazine derivatives.

Research Findings Summary Table

| Study | Focus | Key Findings |

|---|---|---|

| Study on 5-HT1A Agonists | Receptor Interaction | Ki = 0.49 nmol/L for 5-HT1A; minimal D2 activity |

| Antimicrobial Activity | Bacterial Inhibition | MIC values: 0.96 - 7.81 µg/mL against Staphylococcus aureus |

| Anticancer Activity | Cell Line Testing | Moderate activity against HeLa and SGC-7901 cells |

| Antiviral Study | CHIKV Inhibition | Improved activity with specific structural modifications |

Q & A

Q. What are the optimized synthetic routes for 1-(2-phenylethyl)-4-(2-pyrrolidinylmethyl)Piperazine, and how are reaction conditions tailored for yield improvement?

- Methodological Answer :

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized via alkylation or acylation steps using reagents like propargyl bromide or benzyl halides. Key parameters include:- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .

- Catalysts : K₂CO₃ or NaHCO₃ are used as bases to deprotonate intermediates .

- Monitoring : TLC (e.g., hexane:ethyl acetate gradients) tracks reaction progress .

- Purification : Silica gel chromatography (ethyl acetate:hexane ratios) isolates products with >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C-N stretches in piperazine at ~1,100 cm⁻¹) .

- ¹H/¹³C NMR : Resolves substituent patterns (e.g., phenylethyl protons at δ 7.2–7.4 ppm; pyrrolidinyl methyl groups at δ 2.5–3.0 ppm) .

- GC-MS/HPLC : Confirms molecular weight (e.g., [M+H⁺] at m/z ~315) and purity (>98%) .

Q. How are preliminary biological activities evaluated for this compound?

- Methodological Answer :

- In vitro assays : Anticancer (MTT assay on cell lines like MCF-7), antimicrobial (MIC against E. coli or S. aureus), or enzyme inhibition (e.g., acetylcholinesterase for Alzheimer’s targets) .

- Dose-response curves : IC₅₀ values calculated using nonlinear regression models .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzyl or nitro substituents) influence the compound’s structure-activity relationship (SAR)?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -NO₂, -F) enhance binding to hydrophobic pockets in target proteins (e.g., tyrosine kinases) .

- Steric effects : Bulky substituents (e.g., tert-butyl) may reduce bioavailability but improve metabolic stability .

- Case Study : 1-(4-Fluorobenzyl) derivatives showed 10-fold higher kinase inhibition than non-fluorinated analogs in docking studies .

Q. What computational strategies are employed to predict binding modes and selectivity?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger): Predicts interactions with receptors (e.g., hydrogen bonding with Asp86 in EGFR) .

- DFT calculations : Optimizes geometries and evaluates electronic properties (e.g., HOMO-LUMO gaps for redox activity) .

- MD simulations : Assesses stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Assay standardization : Control for variables like cell passage number, serum concentration, or incubation time .

- Meta-analysis : Compare datasets using tools like PRISMA to identify outliers or confounding factors (e.g., solvent DMSO concentration >0.1% may artifactually suppress activity) .

Q. What strategies improve in vivo pharmacokinetics and reduce toxicity?

- Methodological Answer :

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

- Methodological Answer :

- Forced degradation studies : Expose to 0.1N HCl/NaOH (pH 1–13) or 40–80°C for 48h; monitor via HPLC .

- Lyophilization : Improves shelf life of aqueous solutions (e.g., 24-month stability at -20°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.